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molecular formula C34H32Si B3048042 Silane, dimethylbis(2-methyl-4-phenyl-1H-inden-1-yl)- CAS No. 153733-76-7

Silane, dimethylbis(2-methyl-4-phenyl-1H-inden-1-yl)-

Cat. No. B3048042
M. Wt: 468.7 g/mol
InChI Key: OZIJRVRERJTEGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07910783B2

Procedure details

In an argon atmosphere, to a solution of 15 mL of THF with 29.0 ml of 0.5 M ZnCl2 (14.5 mmol) in THF 13.0 ml of 1.0 M phenylmagnesium bromide (13.0 mmol) in THF was added at ambient temperature. This mixture was stirred for 1 hour, and, then, 10.0 ml of 0.02 M Pd(PtBu3)2 (0.20 mmol, 4 mol. %) in THF and 2.37 g (5.0 mmol) of 1 were added. The resulting mixture was stirred for 5 hours at reflux. The product was isolated by flash chromatography on Silica Gel 60 (40-63 μm, d 30 mm, l 100 mm; eluent: hexanes). Yield 2.27 g (97%) of white solid of ca. 1 to 1 mixture of rac- and meso-compounds.
[Compound]
Name
white solid
Quantity
2.27 g
Type
reactant
Reaction Step One
Name
1
Quantity
2.37 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
catalyst
Reaction Step Two
Quantity
13 mmol
Type
reactant
Reaction Step Three
Name
Quantity
13 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
29 mL
Type
catalyst
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([Mg]Br)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[C:10]1[CH:18]=[CH:17][CH:16]=[C:15]2[C:11]=1[CH:12]=[C:13]([CH3:33])[CH:14]2[Si:19]([CH:22]1[C:30]2[C:25](=[C:26](Br)[CH:27]=[CH:28][CH:29]=2)[CH:24]=[C:23]1[CH3:32])([CH3:21])[CH3:20]>C1COCC1.[Cl-].[Cl-].[Zn+2].CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C>[C:1]1([C:10]2[CH:18]=[CH:17][CH:16]=[C:15]3[C:11]=2[CH:12]=[C:13]([CH3:33])[CH:14]3[Si:19]([CH:22]2[C:30]3[C:25](=[C:26]([C:1]4[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=4)[CH:27]=[CH:28][CH:29]=3)[CH:24]=[C:23]2[CH3:32])([CH3:21])[CH3:20])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4.5,^1:44,50|

Inputs

Step One
Name
white solid
Quantity
2.27 g
Type
reactant
Smiles
Step Two
Name
1
Quantity
2.37 g
Type
reactant
Smiles
BrC1=C2C=C(C(C2=CC=C1)[Si](C)(C)C1C(=CC2=C(C=CC=C12)Br)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
catalyst
Smiles
CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C
Step Three
Name
Quantity
13 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Name
Quantity
13 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
29 mL
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
This mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
The product was isolated by flash chromatography on Silica Gel 60 (40-63 μm, d 30 mm, l 100 mm; eluent: hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(=CC=CC=C1)C1=C2C=C(C(C2=CC=C1)[Si](C)(C)C1C(=CC2=C(C=CC=C12)C1=CC=CC=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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